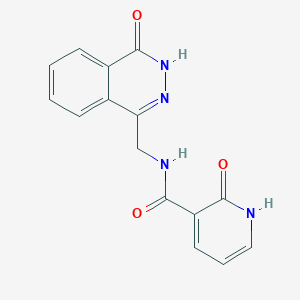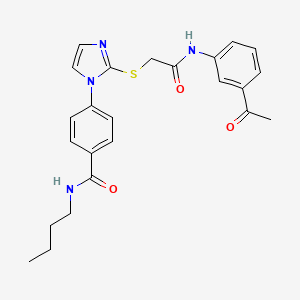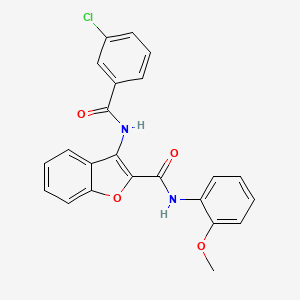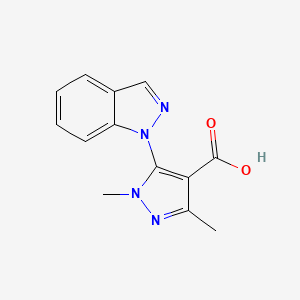
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a chemical with the molecular formula C19H13N3O4 .
Molecular Structure Analysis
The molecular weight of this compound is 347.3g/mol . The monoisotopic mass is 347.090607 Da .Physical And Chemical Properties Analysis
As per the available data, the average mass of the compound is 347.324 Da .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
Research in the field of organic chemistry has demonstrated the versatility of heterocyclic compounds through various synthetic routes. For example, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted γ-oxoalkynes has been employed to yield a diverse array of heterocyclic derivatives including tetrahydropyridinedione and dihydropyridinone derivatives in satisfactory yields. This method showcases the synthetic utility of these compounds in creating complex structures under catalytic conditions, offering a broad spectrum of potential applications in medicinal chemistry and material science (Bacchi et al., 2005).
Fluorescence Properties
The non-catalytic conversion of certain oxoalkane derivatives in the presence of water leads to fluorescent dihydropyridine derivatives. This transformation has been studied for its spectral-luminescence properties, with the fluorescence quantum yield measured, indicating potential applications in the development of new fluorescent materials for bioimaging and sensor technologies (Ershov et al., 2015).
Chemosensor Development
The synthesis and characterization of compounds with the ability to recognize transition metal ions highlight the role of such heterocyclic derivatives in developing chemosensors. These compounds have shown remarkable selectivity towards Cu2+ ions, indicating their utility in environmental monitoring and analytical chemistry. The detection limits for Cu2+ with specific derivatives underline the sensitivity of these chemosensors, making them valuable tools for trace metal ion detection in various matrices (Gosavi-Mirkute et al., 2017).
Antibacterial and Antifungal Agents
The synthesis of novel derivatives containing the dihydropyridine core structure has been explored for their antibacterial and antifungal activities. One study synthesized a series of compounds and evaluated their biological properties, indicating the potential of these heterocyclic derivatives as antimicrobial agents. This research opens avenues for the development of new therapeutic agents against resistant microbial strains, addressing a critical need in public health (Ramaganesh et al., 2010).
Analgesic Properties
Investigations into the analgesic properties of benzothiazine dioxides, which share structural similarities with the compound of interest, have led to the identification of compounds with better analgesic properties than known drugs. This research underscores the potential of heterocyclic derivatives in the development of new pain management solutions, highlighting their clinical significance and the possibility of discovering novel mechanisms of action (Ukrainets et al., 2014).
Mecanismo De Acción
- The compound’s action on HMG-CoA reductase ultimately lowers abnormal lipid levels and mitigates the risk of cardiovascular diseases, including myocardial infarction and stroke .
- As a result, the compound decreases cholesterol levels in circulation, leading to reduced cardiovascular risk .
- These properties impact bioavailability and dosing regimens .
- Cellular effects include decreased intracellular cholesterol levels, which contribute to overall lipid balance and cardiovascular risk reduction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- AKOS024677654 is orally administered and absorbed in the gastrointestinal tract. It distributes primarily to the liver, where it exerts its effects on HMG-CoA reductase. The compound undergoes hepatic metabolism. Elimination occurs primarily through bile and feces.
Result of Action
Action Environment
Propiedades
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-13-11(6-3-7-16-13)14(21)17-8-12-9-4-1-2-5-10(9)15(22)19-18-12/h1-7H,8H2,(H,16,20)(H,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXBSUJAQLXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2580424.png)

![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)


![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)

